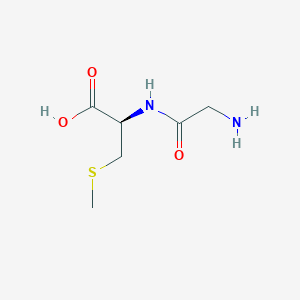

Glycyl-S-methyl-L-cysteine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61587-01-7 |

|---|---|

Molecular Formula |

C6H12N2O3S |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-methylsulfanylpropanoic acid |

InChI |

InChI=1S/C6H12N2O3S/c1-12-3-4(6(10)11)8-5(9)2-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |

InChI Key |

QGOGLXKKLRWXQS-BYPYZUCNSA-N |

Isomeric SMILES |

CSC[C@@H](C(=O)O)NC(=O)CN |

Canonical SMILES |

CSCC(C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Enzymatic Interactions and Molecular Mechanisms Involving Glycyl S Methyl L Cysteine

Interactions of the S-methyl-L-cysteine Moiety with Enzymes

The S-methyl-L-cysteine (SMLC) portion of the dipeptide is a key site for specific enzymatic interactions, particularly in pathways related to oxidative stress and DNA repair.

S-methyl-L-cysteine as a Substrate for Methionine Sulfoxide (B87167) Reductase A (MSRA)

The enzyme Methionine Sulfoxide Reductase A (MSRA) is a critical component of the cellular antioxidant defense system. Its primary role is to repair oxidatively damaged methionine residues in proteins. Research has demonstrated that S-methyl-L-cysteine can also serve as a substrate for MSRA. The enzyme catalyzes the reduction of the oxidized form of SMLC, S-methyl-L-cysteine sulfoxide, back to S-methyl-L-cysteine.

This catalytic cycle is significant in mitigating oxidative stress. The reversible oxidation and reduction of sulfur-containing amino acids like methionine and S-methyl-L-cysteine, mediated by enzymes such as MSRA, can act as a catalytic antioxidant system, scavenging reactive oxygen species. Studies have shown that dietary supplementation with SMLC can enhance the efficacy of the MSRA system, thereby increasing resistance to oxidative stress-induced cellular damage journaljsrr.comnih.goviupac.org. In the context of neurodegenerative diseases like Parkinson's, where oxidative stress is a major contributing factor, the interaction between SMLC and MSRA is of considerable interest journaljsrr.comnih.gov. The ability of MSRA to reduce oxidized SMLC suggests a protective role for this dipeptide moiety in cellular environments under oxidative challenge.

Role in DNA Repair Mechanisms via Methylated-DNA-Protein-Cysteine Methyltransferase (MGMT) Interactions

The enzyme O6-methylguanine-DNA methyltransferase (MGMT), also known as methylated-DNA-protein-cysteine methyltransferase, is a crucial DNA repair protein that protects the genome from the mutagenic effects of alkylating agents journaljsrr.comutep.edursc.org. These agents can methylate the O6 position of guanine (B1146940) in DNA, leading to mispairing with thymine (B56734) during DNA replication and resulting in G:C to A:T transition mutations rsc.orgnih.gov.

The repair mechanism of MGMT is a "suicide" reaction. The protein transfers the methyl group from the O6-methylguanine lesion directly to one of its own cysteine residues (Cys145 in human MGMT) nih.govresearchgate.net. This stoichiometric transfer restores the guanine base in the DNA but results in the irreversible S-methylation of the cysteine residue within the MGMT protein itself researchgate.net. The resulting alkylated MGMT is then targeted for ubiquitination and degradation researchgate.net.

Therefore, the S-methyl-L-cysteine moiety is not a substrate that interacts with MGMT from outside the enzyme. Instead, an S-methylated cysteine residue is the product of the MGMT repair activity, formed within the protein's own structure. The presence of this moiety signifies that the enzyme has fulfilled its DNA repair function and is subsequently inactivated. While cysteine prodrugs have been shown to increase the expression of MGMT, the direct interaction of exogenous S-methyl-L-cysteine or its glycyl derivative with the MGMT repair process has not been established ijnc.irrsc.org.

Glycyl Moiety Participation in Enzymatic Processes

The N-terminal glycyl residue provides a simple, flexible structure that can influence the dipeptide's interaction with enzymes, particularly those that recognize or act upon glycine (B1666218) or the adjacent peptide bond.

Potential Involvement in Glycyl Radical Activating Enzyme Mechanisms

Glycyl radical enzymes (GREs) are a class of enzymes that catalyze chemically challenging reactions, often under anaerobic conditions nih.govchegg.com. These enzymes are themselves activated by a separate class of enzymes known as glycyl radical activating enzymes (GRE-AEs) iupac.orgresearcher.life. The activation process involves a GRE-AE, which belongs to the radical S-adenosylmethionine (SAM) superfamily, generating a highly reactive 5'-deoxyadenosyl radical iupac.orgnih.gov. This radical then abstracts a hydrogen atom from the alpha-carbon of a specific, highly conserved glycine residue within the polypeptide chain of the GRE, creating a stable glycyl radical iupac.orgchegg.com. This glycyl radical is essential for the catalytic activity of the GRE iupac.org.

The substrates for GRE-AEs are the GRE proteins themselves; the glycyl moiety that is radicalized is part of a larger protein structure iupac.orgnih.gov. There is no evidence to suggest that a small, free dipeptide like Glycyl-S-methyl-L-cysteine would serve as a substrate for a glycyl radical activating enzyme. The intricate protein-protein interaction required for the specific hydrogen abstraction from a particular glycine residue in a defined protein fold makes it highly unlikely that a small molecule would be a substrate in this enzymatic system.

Cleavage by Peptidases and Proteases

The peptide bond between the glycyl and S-methyl-L-cysteine residues is susceptible to cleavage by various peptidases and proteases. These enzymes catalyze the hydrolysis of peptide bonds and are classified based on their catalytic mechanism and substrate specificity. Dipeptidases, a subclass of exopeptidases, specifically cleave dipeptides into their constituent amino acids.

The susceptibility of the this compound bond to enzymatic hydrolysis has been demonstrated in studies with related compounds. For instance, a study on the hydrolysis of various acetylglycylamino acid amides by the metalloprotease thermolysin showed that acetylglycyl-S-methylcysteine was a substrate for this enzyme. The rate of hydrolysis was slower compared to dipeptides containing leucine (B10760876) or phenylalanine but was significant.

The specificity of peptidases is determined by the amino acid residues flanking the scissile bond (the bond to be cleaved). In the case of this compound, the P1 residue (according to the Schechter and Berger nomenclature) is glycine, and the P1' residue is S-methyl-L-cysteine. While many peptidases show a preference for specific residues, the small and uncharged nature of glycine often makes it an acceptable substrate for various peptidases. However, some studies note that cysteine can be an "unwelcome" amino acid near a cleavage site for many peptidases. The S-methylation of the cysteine thiol group may alter its interaction with the enzyme's active site compared to a standard cysteine residue.

The cleavage of this compound would yield glycine and S-methyl-L-cysteine. This enzymatic processing is a fundamental aspect of peptide metabolism, allowing for the recycling of amino acids.

Coordination Chemistry and Metal Ion Interactions

The structure of this compound provides multiple potential coordination sites for metal ions, including the N-terminal amino group, the peptide bond nitrogen and oxygen, the C-terminal carboxylate group, and the sulfur atom of the S-methyl-L-cysteine moiety. The coordination of metal ions to peptides can influence their conformation and reactivity.

The thiol group of cysteine is a particularly strong ligand for many metal ions, especially soft metals nih.gov. However, in this compound, the sulfur atom is methylated, which significantly reduces its Lewis basicity and its ability to act as a primary coordination site for metal ions compared to a deprotonated thiol (thiolate). Therefore, the primary coordination sites for metal ions with this dipeptide are expected to be the N-terminal amino group and the C-terminal carboxylate group, which can act as a bidentate ligand to form a stable five-membered chelate ring.

The peptide bond itself can also participate in metal coordination, typically through the carbonyl oxygen. At higher pH values, the amide nitrogen can be deprotonated and also coordinate to the metal ion. Studies on the coordination of similar dipeptides, such as glycyl-L-cysteine, with metal ions like Cu(II), Ni(II), and Zn(II) provide insight into the potential interactions of this compound. In these complexes, the amino and carboxylate groups are the primary binding sites, with the sulfur atom of the cysteine also potentially involved in coordination, especially with soft metal ions nih.gov.

The table below summarizes the stability constants for the formation of complexes between related amino acids (glycine and cysteine) and various metal ions, which can provide an approximation of the binding affinities for this compound.

| Metal Ion | Ligand | Complex Species | Log K (Stability Constant) |

|---|---|---|---|

| Cu(II) | Glycine | [Cu(Gly)]+ | 8.22 |

| Cu(II) | Glycine | [Cu(Gly)2] | 6.92 |

| Ni(II) | Glycine | [Ni(Gly)]+ | 5.76 |

| Ni(II) | Glycine | [Ni(Gly)2] | 4.72 |

| Zn(II) | Cysteine | [Zn(Cys)]+ | 9.03 |

| Zn(II) | Cysteine | [Zn(Cys)2] | 8.51 |

Note: The stability constants (Log K) are for the stepwise formation of the complexes in aqueous solution. Data for glycine and cysteine are presented as proxies for the interaction potential of the respective moieties in this compound.

Complex Formation Equilibria with Transition Metals (e.g., Palladium(II), Platinum(II))

The formation of stable complexes between this compound and transition metals like Palladium(II) and Platinum(II) is a thermodynamically driven process. The primary coordination sites on the dipeptide are the N-terminal amino group, the peptide nitrogen, the carboxylate oxygen, and the sulfur atom of the S-methyl-L-cysteine residue. The thioether sulfur is a particularly strong donor for soft metal ions like Pd(II) and Pt(II).

Studies on the complex-formation equilibria of the closely related [Pd(SMC)(H₂O)₂]⁺ (where SMC = S-methyl-L-cysteinate) with various biologically relevant ligands, including amino acids and peptides, have been conducted. These studies determined the stoichiometry and stability constants of the resulting complexes, providing insight into the speciation of these complexes as a function of pH. rsc.org For instance, the interaction of diaqua-(S-methyl-L-cysteine)palladium(II) with ligands like L-glycine has been investigated, and the stability constants for the formed complexes have been reported. rsc.org

[M(H₂O)₄]²⁺ + Gly-S-Me-Cys ⇌ [M(Gly-S-Me-Cys)(H₂O)₂]²⁺ + 2H₂O

Further deprotonation of the peptide nitrogen at higher pH values can lead to the formation of even more stable complexes. The stability of these complexes is influenced by factors such as the chelate effect, the nature of the metal ion, and the solvent environment.

Based on analogous systems, the stability constants for the formation of complexes between dipeptides and Pd(II) or Pt(II) are generally high, indicating a strong driving force for complexation. The table below provides a hypothetical representation of the types of complexes that could be formed and the parameters that would be determined in such a study.

| Complex Species | Log K (Stability Constant) | Coordination Sites | pH Range of Predominance |

|---|---|---|---|

| [Pd(Gly-S-Me-Cys)(H₂O)₂]²⁺ | - | S, NH₂ | Acidic |

| [Pd(Gly-S-Me-Cys-H⁻¹)(H₂O)]⁺ | - | S, NH₂, N(peptide) | Neutral |

| [Pt(Gly-S-Me-Cys)(H₂O)₂]²⁺ | - | S, NH₂ | Acidic |

| [Pt(Gly-S-Me-Cys-H⁻¹)(H₂O)]⁺ | - | S, NH₂, N(peptide) | Neutral |

Mechanistic Studies of Ligand Substitution and Hydrolysis in Metal Complexes

The mechanisms by which this compound interacts with and potentially undergoes transformation in the coordination sphere of Palladium(II) and Platinum(II) are of fundamental importance. These processes include ligand substitution, where the dipeptide displaces other ligands from the metal center, and metal-promoted hydrolysis of the peptide bond.

Ligand Substitution Mechanisms:

Ligand substitution reactions involving square-planar Pd(II) and Pt(II) complexes typically proceed via an associative mechanism. researchgate.net This involves the formation of a five-coordinate intermediate or transition state. Kinetic studies on the interaction of diaqua-(S-methyl-L-cysteine)palladium(II) with various nucleophiles have revealed two consecutive reaction steps, both of which are dependent on the nucleophile concentration. The negative entropies and volumes of activation obtained in these studies strongly support an associative mechanism. rsc.org Similarly, kinetic investigations of ligand substitution on Platinum(II) complexes with sulfur-containing ligands also point towards an associative pathway. rsc.org

The general mechanism for the substitution of an aqua ligand by this compound can be depicted as follows:

Formation of an outer-sphere complex: [M(H₂O)₄]²⁺ + Gly-S-Me-Cys ⇌ {[M(H₂O)₄]²⁺, Gly-S-Me-Cys}

Associative attack and formation of the intermediate: {[M(H₂O)₄]²⁺, Gly-S-Me-Cys} → [M(H₂O)₃(Gly-S-Me-Cys)]²⁺ + H₂O

Ring closure (chelation): [M(H₂O)₃(Gly-S-Me-Cys)]²⁺ → [M(Gly-S-Me-Cys)(H₂O)₂]²⁺ + H₂O

The rates of these reactions are influenced by the nature of the entering ligand, the ancillary ligands on the metal complex, and the reaction conditions. The thioether sulfur of this compound is a potent nucleophile for Pd(II) and Pt(II), facilitating the initial coordination step.

Metal-Promoted Hydrolysis:

Palladium(II) and Platinum(II) complexes, once coordinated to a peptide, can act as artificial peptidases, promoting the hydrolysis of the peptide bond under relatively mild conditions. acs.org The mechanism of this process generally involves the coordination of the metal ion to a donor atom within the peptide, which in the case of this compound would be the thioether sulfur. This initial anchoring brings the metal center in proximity to the amide bond.

Studies on peptides containing methionine, which also possesses a thioether side chain, have shown that Pd(II) complexes can regioselectively cleave the peptide bond "upstream" from the methionine residue. nih.gov The proposed mechanism involves the coordination of the Pd(II) ion to the sulfur atom and the adjacent deprotonated amide nitrogen. This coordination enhances the electrophilicity of the carbonyl carbon of the peptide bond, making it more susceptible to nucleophilic attack by a water molecule or a coordinated hydroxide (B78521) ion.

A plausible mechanism for the Pd(II)-promoted hydrolysis of this compound would involve:

Coordination of Pd(II) to the thioether sulfur of the S-methyl-L-cysteine residue.

Chelation involving the deprotonated amide nitrogen, forming a stable five- or six-membered ring.

Activation of the carbonyl carbon of the glycyl residue.

Nucleophilic attack by a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Cleavage of the peptide bond and release of the hydrolysis products.

The table below summarizes key mechanistic features for the interaction of this compound with Pd(II) and Pt(II), inferred from studies on analogous systems.

| Process | Metal Ion | Proposed Mechanism | Key Intermediates/Transition States | Influencing Factors |

|---|---|---|---|---|

| Ligand Substitution | Pd(II), Pt(II) | Associative (A or Iₐ) | Five-coordinate species | Nucleophile concentration, Temperature, Ancillary ligands |

| Peptide Hydrolysis | Pd(II), Pt(II) | Metal-promoted nucleophilic attack | Metal-chelated peptide, Tetrahedral intermediate | pH, Temperature, Nature of metal complex |

Biological Functions and Physiological Roles in Model Organisms

Cellular Defense Mechanisms and Redox Homeostasis

SMC plays a crucial role in protecting cells from oxidative damage by contributing to antioxidant systems and directly scavenging harmful reactive molecules.

S-methyl-L-cysteine is a natural substrate within the antioxidant system catalyzed by methionine sulfoxide (B87167) reductase A (MSRA). This system is vital for cellular defense against oxidative stress. Studies have shown that SMC enhances the body's antioxidant capacity. For instance, in male Wistar rats fed a high-fructose diet, administration of SMC led to a significant recovery of glutathione (B108866) (GSH) levels and the activity of the GSH-dependent enzyme glutathione peroxidase (GPx). nih.gov Glutathione is the most abundant thiol antioxidant in cells and is a key component of the defense system against oxidative stress and free radical damage. nih.gov By bolstering these endogenous antioxidant pathways, SMC helps protect cells from damage. nih.gov

The primary function of antioxidant systems is to convert reactive oxygen species (ROS) into less harmful substances. nih.gov ROS are byproducts of normal metabolism and can cause significant damage to cell structures, including lipids, proteins, and DNA. S-methyl-L-cysteine has demonstrated the ability to act as a scavenger of these damaging free radicals. nih.gov This activity helps to mitigate the cellular damage caused by oxidative stress, a state implicated in the development of numerous chronic diseases. nih.gov The antioxidant properties of SMC are central to its protective effects observed in various research models. nih.gov

Neurological and Neurodegenerative Research Models

SMC has shown promise in the context of neurological health, exhibiting protective effects in models of neurodegenerative diseases like Parkinson's disease and influencing important neurotransmitter systems.

In Drosophila melanogaster (fruit fly) models of Parkinson's disease, dietary supplementation with S-methyl-L-cysteine has yielded significant neuroprotective effects. nih.gov Parkinson's disease is characterized by the loss of dopaminergic neurons, and oxidative stress is a known contributor to this neurodegeneration. Research has shown that feeding Drosophila expressing human α-Synuclein (a protein central to Parkinson's pathology) with SMLC inhibits locomotor and circadian rhythm defects. nih.gov Another study found that dietary supplementation with SMC, a substrate of the enzyme methionine sulfoxide reductase A, prevented Parkinson's-like symptoms in these models. nih.govresearchgate.net These findings suggest that by combating oxidative stress, SMC helps to protect vulnerable neurons from degeneration. nih.govresearchgate.net

D-serine is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are fundamental for synaptic plasticity and glutamatergic neurotransmission in the brain. nih.govfrontiersin.org Research in rat models has demonstrated that S-methyl-L-cysteine can influence this signaling pathway. In an in vivo dialysis experiment, the infusion of SMC into the rat medial frontal cortex led to a concentration-dependent increase in the extracellular levels of D-serine. This suggests that neutral amino acid transporters, which are inhibited by SMC, play a role in controlling extracellular D-serine signaling. nih.gov By modulating the availability of D-serine, SMC could potentially impact NMDA receptor function, which has implications for various neuropsychiatric conditions.

Metabolic Regulation in Animal Models

Studies using animal models have revealed that S-methyl-L-cysteine can significantly influence metabolic parameters, particularly in conditions of diet-induced metabolic dysfunction.

In a study involving rats fed a high-fructose diet, which induces hyperglycemia and dyslipidemia, oral administration of SMC for 60 days resulted in notable improvements in several metabolic markers. The treated rats showed a significant reduction in body weight, fasting plasma glucose, total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and very-low-density lipoprotein cholesterol (VLDL-C). Conversely, the levels of high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol," were elevated. The effects of SMC were comparable to those of metformin, a standard antihyperglycemic drug. These findings underscore the potential of SMC in improving conditions like hyperglycemia and dyslipidemia.

| Parameter | Control Group | High Fructose Diet (HFD) Group | HFD + SMC Group | HFD + Metformin Group |

|---|---|---|---|---|

| Fasting Plasma Glucose (mg/dL) | 85.4 ± 3.2 | 145.2 ± 5.8 | 92.1 ± 4.1 | 90.5 ± 3.9 |

| Total Cholesterol (mg/dL) | 72.5 ± 2.9 | 115.8 ± 4.6 | 80.3 ± 3.5 | 78.9 ± 3.1 |

| Triglycerides (mg/dL) | 68.3 ± 2.7 | 124.6 ± 5.1 | 75.4 ± 3.0 | 73.8 ± 2.9 |

| HDL-C (mg/dL) | 35.1 ± 1.4 | 22.5 ± 0.9 | 32.8 ± 1.3 | 33.5 ± 1.4 |

| LDL-C (mg/dL) | 23.7 ± 1.1 | 68.4 ± 2.7 | 32.4 ± 1.5 | 30.6 ± 1.2 |

| VLDL-C (mg/dL) | 13.7 ± 0.5 | 24.9 ± 1.0 | 15.1 ± 0.6 | 14.8 ± 0.6 |

Modulation of Cholesterol Metabolism

In studies using rat models with diet-induced obesity, SMC has demonstrated notable antihyperlipidemic properties. jcdr.netnih.gov Oral administration of SMC to rats fed a high-fructose diet for 60 days resulted in a significant reduction in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). nih.govresearchgate.net Concurrently, an elevation in the level of high-density lipoprotein cholesterol (HDL-C) was observed. nih.govresearchgate.net These findings suggest that SMC may influence lipid metabolism by either decreasing the intestinal absorption of cholesterol or reducing its biosynthesis in the liver, potentially by affecting the activity of HMG-CoA reductase. nih.gov

Impact on Glucose, Insulin (B600854), and Inflammation Parameters in High-Fructose Diet Models

High-fructose diets are known to induce metabolic derangements, including hyperglycemia, insulin resistance, and a state of chronic low-grade inflammation. researchgate.net Studies on male Wistar rats fed a 60% fructose diet showed that this regimen leads to increased plasma levels of glucose, insulin, and the inflammatory marker tumor necrosis factor-alpha (TNF-alpha). nih.govnih.govresearchgate.net

Oral treatment with S-methyl-L-cysteine was found to be effective in mitigating these effects. nih.govnih.gov The administration of SMC significantly attenuated the rise in plasma glucose and insulin, leading to improved insulin resistance. nih.govnih.govresearchgate.net Furthermore, SMC treatment also reduced the levels of TNF-alpha, indicating an anti-inflammatory effect. nih.govresearchgate.net These results demonstrate that SMC can help attenuate metabolic syndrome, inflammation, and oxidative stress in rats fed a fructose-rich diet. nih.govnih.govresearchgate.net

Table 1: Effect of S-Methyl-L-Cysteine (SMC) on Metabolic Parameters in High-Fructose Diet (HFD) Fed Rats

| Parameter | Control Group | High-Fructose Diet (HFD) Group | HFD + SMC Group |

|---|---|---|---|

| Plasma Glucose | Significantly Lower than HFD | Significantly Increased | Significantly Decreased vs. HFD |

| Plasma Insulin | Significantly Lower than HFD | Significantly Increased | Significantly Decreased vs. HFD |

| HOMA-IR (Insulin Resistance) | Significantly Lower than HFD | Significantly Increased | Significantly Decreased vs. HFD |

This table presents a summary of findings from studies on rats. The data indicates that the HFD group showed significantly higher levels of glucose, insulin, insulin resistance, and inflammation compared to the control group. The HFD+SMC group showed a significant reduction in these parameters compared to the HFD group. nih.govnih.govresearchgate.net

Developmental and Storage Roles in Plants and Microorganisms

Beyond its metabolic role in animals, S-methyl-L-cysteine and its derivatives play fundamental roles in the biochemistry of plants and microorganisms, particularly in sulfur metabolism and stress response.

Role in Sulfur Storage in Legumes

In common beans (Phaseolus vulgaris L.), which are legumes, S-methyl-L-cysteine (SMC) and its dipeptide, γ-glutamyl-S-methyl-cysteine, are accumulated in seeds. nih.govresearchgate.net These non-protein amino acids function as a form of sulfur storage. researchgate.net The sulfur amino acid content in common bean seeds is often suboptimal for human nutrition. nih.gov Research on bean lines with deficiencies in major seed storage proteins like phaseolin and phytohemagglutinin revealed a redirection of sulfur. nih.govresearchgate.net In these mutant lines, the levels of S-methyl-cysteine and γ-glutamyl-S-methyl-cysteine were progressively reduced. nih.gov This reduction was accompanied by a significant shift of sulfur into the protein cysteine pool and a slight elevation in total methionine, thereby improving the nutritional quality of the beans. nih.gov This suggests that SMC and its dipeptide act as a reservoir for excess sulfur that is not immediately incorporated into proteins. researchgate.net

Metabolic Reprogramming in Response to L-Cysteine Deprivation in Protozoa (Entamoeba histolytica)

The anaerobic protozoan parasite Entamoeba histolytica relies on the amino acid L-cysteine for critical functions such as proliferation and defense against oxidative stress. nih.govnih.gov When deprived of L-cysteine, this organism undergoes profound metabolic reprogramming. nih.govnih.gov Metabolome analysis revealed that L-cysteine deprivation leads to a dramatic accumulation of S-methylcysteine. nih.govnih.govresearchgate.net Further investigation showed that this S-methylcysteine is synthesized from methanethiol (B179389) and O-acetylserine by the enzyme cysteine synthase. nih.govnih.gov This metabolic shift is a specific response to the lack of L-cysteine and is accompanied by sharp decreases in L-cystine and S-adenosylmethionine levels. nih.govnih.gov This response represents a drastic change in the core metabolic pathways of the parasite to cope with the nutrient-limited conditions. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Glycyl-S-methyl-L-cysteine |

| S-methyl-L-cysteine (SMC) |

| Cholesterol |

| Triglycerides |

| Low-density lipoprotein cholesterol (LDL-C) |

| High-density lipoprotein cholesterol (HDL-C) |

| Glucose |

| Insulin |

| Tumor necrosis factor-alpha (TNF-alpha) |

| L-cysteine |

| γ-glutamyl-S-methyl-cysteine |

| Cysteine |

| Methionine |

| Phaseolin |

| Phytohemagglutinin |

| Methanethiol |

| O-acetylserine |

| L-cystine |

| S-adenosylmethionine |

Advanced Methodologies for the Characterization and Quantification of Glycyl S Methyl L Cysteine

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating Glycyl-S-methyl-L-cysteine from complex sample mixtures, a critical step prior to its detection and quantification. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative analysis of amino acids and peptides, including cysteine derivatives. nih.govresearchgate.net For compounds like this compound, which lack a strong chromophore, derivatization is often employed to enhance detection by UV or fluorescence detectors. nih.gov A common approach involves pre-column or post-column derivatization with reagents that introduce a fluorescent tag to the molecule.

Reversed-phase HPLC is the most common separation mode. nih.gov The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve efficient separation from other sample components. sielc.com The use of an internal standard is crucial for ensuring accuracy and reproducibility in quantitative HPLC methods. nih.gov

Table 1: Illustrative HPLC Parameters for Thiol-Containing Compound Analysis

| Parameter | Condition |

|---|---|

| Column | Mixed-mode Primesep 100 (4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Acetonitrile / Water (20/80) with 0.1% Sulfuric Acid sielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 200 nm sielc.com |

| Derivatization | Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid nih.gov |

| Detection (Fluorescence) | Fluorescence Detector nih.gov |

This table presents typical conditions used for related amino acids, which can be adapted for this compound analysis.

The coupling of liquid chromatography with mass spectrometry (LC-MS) offers unparalleled sensitivity and selectivity for the analysis of biomolecules. rsc.org This hybrid technique is exceptionally well-suited for the detection and quantification of this compound in complex biological fluids like plasma and urine. nih.govresearchgate.net The LC system separates the target analyte from the matrix, and the mass spectrometer provides detection based on its specific mass-to-charge ratio (m/z), significantly reducing interferences. rsc.org

For related sulfur-containing compounds like S-methyl-l-cysteine (SMC) and its sulfoxide (B87167) (SMCSO), LC-MS/MS methods have been developed using isotope-labeled internal standards for precise quantification. nih.govresearchgate.netnih.gov These methods demonstrate excellent linearity and low limits of detection (LOD), often in the low micromolar (µM) range. nih.govresearchgate.net For instance, a validated method for SMC reported a LOD of 0.04 µM in plasma and 0.08 µM in urine. nih.govresearchgate.net Such approaches are directly applicable to the development of quantitative assays for this compound.

Mass Spectrometric Approaches

Mass spectrometry is a cornerstone of modern bioanalysis, providing detailed information on the mass, structure, and quantity of analytes. Various MS-based strategies are employed to study this compound, from broad metabolomic screening to detailed structural elucidation.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful technique for the comprehensive analysis of charged, low-molecular-weight metabolites. nih.govelsevierpure.com In CE, charged molecules are separated based on their size and charge in an electric field. researchgate.net Coupling CE with a time-of-flight (TOF) mass spectrometer, which offers high mass accuracy and resolution, allows for the simultaneous determination of hundreds to thousands of charged species in a biological sample. nih.govresearchgate.net

CE-TOFMS is particularly advantageous for metabolomics studies investigating pathways involving amino acids and small peptides. nih.gov Its ability to separate polar and charged compounds makes it an ideal platform for profiling the metabolome to understand the effects of biological stimuli or to identify novel biomarkers. researchgate.net For example, CE-TOFMS has been successfully used to study the metabolism of stable-isotope-labeled L-cysteine, enabling the identification of its downstream metabolic products. nih.gov This methodology could be applied to trace the metabolic fate of this compound within a biological system.

Understanding how this compound is synthesized in organisms requires methodologies that can trace the flow of atoms through metabolic pathways. Isotopic tracking, combined with high-resolution mass spectrometry (HRMS), is a definitive approach for this purpose. nih.gov This strategy involves feeding an organism or cellular system with precursors (e.g., methionine, cysteine) that are labeled with stable isotopes, such as ¹³C or ¹⁵N. nih.gov

As the labeled precursors are metabolized, the isotopes become incorporated into downstream products. By analyzing extracts with HRMS, which can distinguish between the masses of labeled and unlabeled molecules, the biosynthetic pathway can be mapped out. nih.gov This approach was effectively used to delineate the biosynthetic pathways of S-methylcysteine and γ-glutamyl-S-methylcysteine in the common bean, determining that serine and methionine are the sole precursors of the free S-methylcysteine. nih.gov A similar experimental design could be employed to elucidate the specific biosynthetic route of this compound.

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of unknown compounds and for developing highly selective quantitative methods. nih.gov In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.govunito.it The pattern of fragmentation provides a structural fingerprint of the molecule.

Analyzing the fragmentation pathways of this compound would involve identifying the characteristic cleavages of its peptide and thioether bonds. Studies on the fragmentation of related molecules, such as cystine, show that initial cleavages often occur at the sulfur-sulfur or carbon-sulfur bonds. nih.gov For protonated amino acids, a common fragmentation pattern is the cumulative loss of water (H₂O) and carbon monoxide (CO). unito.it A detailed understanding of these fragmentation patterns is essential for confirming the compound's identity in biological samples and for setting up highly specific and sensitive quantitative assays using techniques like selected reaction monitoring (SRM). nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| Acetonitrile |

| Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid |

| Carbon Monoxide |

| Cysteine |

| Cystine |

| γ-glutamyl-S-methylcysteine |

| This compound |

| Methanol |

| Methionine |

| S-methyl-l-cysteine |

| S-methyl-l-cysteine sulfoxide |

| Serine |

Spectroscopic Characterization

Spectroscopic techniques are indispensable in the elucidation of the structural and dynamic properties of peptides. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectrophotometry provide detailed insights into its molecular structure, as well as the kinetics and equilibria of its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to obtain detailed information about the structure, dynamics, and chemical environment of molecules in solution. For this compound, both ¹H and ¹³C NMR are employed to confirm its covalent structure and to study the kinetics of reactions in which it participates.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. Protons attached to the alpha-carbons of the glycine (B1666218) and cysteine residues, the methylene protons of the cysteine side chain, and the methyl protons of the S-methyl group will all resonate at characteristic frequencies.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the peptide bond and the carboxyl group, the alpha-carbons of both amino acid residues, the beta-carbon of the cysteine residue, and the S-methyl carbon will each give a distinct signal. The chemical shifts of the cysteine's α-carbon and β-carbon are particularly sensitive to the chemical state of the sulfur atom. nih.govnih.gov

Kinetic studies using NMR can be performed by monitoring the change in the intensity of specific NMR signals over time. For instance, the formation or cleavage of the peptide bond, or reactions involving the thioether linkage, can be followed by observing the appearance of product signals and the disappearance of reactant signals. This allows for the determination of reaction rates and the elucidation of reaction mechanisms.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on data for S-methyl-L-cysteine and glycine residues. Actual values may vary depending on solvent and pH.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Glycine α-CH₂ | ~3.8 - 4.0 | Singlet |

| Cysteine α-CH | ~4.0 - 4.2 | Doublet of Doublets |

| Cysteine β-CH₂ | ~2.9 - 3.2 | Multiplet |

| S-methyl CH₃ | ~2.1 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data for S-methyl-L-cysteine and glycine residues. Actual values may vary depending on solvent and pH.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Glycine Carbonyl (C=O) | ~170 - 173 |

| Cysteine Carboxyl (C=O) | ~172 - 175 |

| Glycine α-C | ~42 - 44 |

| Cysteine α-C | ~53 - 56 |

| Cysteine β-C | ~35 - 38 |

| S-methyl C | ~15 - 17 |

UV-Vis Spectrophotometry in Kinetic and Equilibrium Studies

UV-Vis spectrophotometry is a versatile technique used to quantify substances and to study reaction kinetics and chemical equilibria by measuring the absorption of ultraviolet or visible light. While this compound itself does not have a strong chromophore in the near-UV range (260-340 nm), as the thioether group does not absorb significantly at these wavelengths unlike a free thiol group, UV-Vis spectrophotometry remains a valuable tool. thermofisher.com

This technique is often employed by using chromophoric reagents that react with the peptide or its functional groups to produce a colored product. The rate of formation or disappearance of this product can be monitored over time to determine reaction kinetics. For example, a reaction involving the modification of the N-terminal amine or the C-terminal carboxyl group could be followed if the reagent or product absorbs light in the UV-Vis spectrum.

Equilibrium studies, such as the determination of acid dissociation constants (pKa values), can also be performed. rsc.org By monitoring the changes in the absorbance spectrum as a function of pH, the protonation state of the amino and carboxyl groups can be determined. Although the S-methyl group is not titratable, the terminal amino and carboxyl groups have pKa values that can be established using this method, often requiring derivatization or monitoring subtle spectral shifts.

The molar extinction coefficient (ε) is a critical parameter in these studies, representing the measure of how strongly a chemical species absorbs light at a given wavelength. tsijournals.comcymobase.org For kinetic and equilibrium analyses, the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length) is fundamental. By monitoring absorbance changes, one can directly relate them to changes in the concentration of the absorbing species. nih.gov

Interactive Data Table: Spectrophotometric Properties of Relevant Functional Groups

| Functional Group / State | Wavelength Range (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Notes |

| Peptide Bond | ~190 - 230 | Variable | Strong absorbance in the far-UV region. |

| Thioether (S-CH₃) | < 220 | Low | Generally does not interfere with measurements at > 240 nm. |

| Tyrosine | ~274 | ~1490 | Not present in this compound, but a common chromophore in peptides. cymobase.org |

| Tryptophan | ~280 | ~5500 | Not present in this compound, but a common chromophore in peptides. cymobase.org |

Chemical Synthesis Strategies and Applications in Chemical Biology

De Novo Synthesis of Glycyl-S-methyl-L-cysteine for Research Applications

The de novo synthesis of this compound for research applications is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The synthesis would commence with the attachment of a protected S-methyl-L-cysteine to the resin, followed by the coupling of a protected glycine (B1666218).

The general workflow for the SPPS of this compound is as follows:

Resin Preparation: An appropriate resin, such as a 2-chlorotrityl chloride resin, is selected to allow for mild cleavage conditions that preserve the S-methyl group.

First Amino Acid Attachment: Fmoc-S-methyl-L-cysteine is coupled to the resin. The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of the cysteine derivative.

Deprotection: The Fmoc group is removed using a base, typically a solution of piperidine in a suitable solvent like dimethylformamide (DMF), to expose the free amino group.

Second Amino Acid Coupling: Fmoc-glycine is then activated and coupled to the deprotected S-methyl-L-cysteine on the resin.

Final Deprotection: The Fmoc group on the glycine is removed.

Cleavage: The completed dipeptide is cleaved from the resin support using a mild acidic cocktail, such as a solution containing trifluoroacetic acid (TFA), water, and scavengers to protect the peptide from degradation.

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final this compound product.

Strategies for S-methyl-L-cysteine Synthesis as a Precursor

The precursor, S-methyl-L-cysteine, can be synthesized through various methods. One common approach involves the direct methylation of L-cysteine. In this process, L-cysteine is reacted with a methylating agent, such as methyl iodide, in a suitable solvent. The reaction is typically carried out under basic conditions to deprotonate the thiol group, making it a more potent nucleophile for the methylation reaction.

Another strategy involves the use of S-adenosyl-L-methionine (SAM) as the methyl donor in enzymatic synthesis, mimicking the biological pathway for S-methylation. However, for chemical synthesis, direct alkylation is more common. The biosynthesis of S-methyl-L-cysteine from methionine has also been observed in organisms like garlic. nih.gov

Peptide Synthesis Methodologies Relevant to Cysteine-Containing Peptides

General Solid-Phase Peptide Synthesis Principles

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis. peptide.com It relies on anchoring the C-terminal amino acid to a solid support, an insoluble polymer resin. peptide.com This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin. peptide.com The synthesis proceeds by sequentially adding protected amino acids to the growing peptide chain. peptide.com Each cycle of amino acid addition involves two key steps: deprotection of the N-terminal protecting group of the resin-bound peptide and coupling of the next N-protected amino acid. The most common strategies are Fmoc/tBu and Boc/Bzl protection schemes. iris-biotech.de

| Synthesis Step | Description |

| Resin Loading | The C-terminal amino acid is covalently attached to the solid support. |

| Deprotection | The Nα-protecting group (e.g., Fmoc) is removed from the resin-bound amino acid. |

| Coupling | The next Nα-protected amino acid is activated and coupled to the free N-terminus of the resin-bound peptide. |

| Washing | Excess reagents and byproducts are washed away from the resin. |

| Cleavage | The completed peptide is cleaved from the resin support, and side-chain protecting groups are removed. |

| Purification | The crude peptide is purified, typically by HPLC. |

Specific Considerations for Thiol-Containing Amino Acids in Peptide Synthesis

The synthesis of peptides containing thiol-containing amino acids like cysteine presents unique challenges due to the reactivity of the sulfhydryl group (-SH). The thiol group is susceptible to oxidation, which can lead to the formation of undesired disulfide bonds, and can also undergo other side reactions. Therefore, proper protection of the sulfhydryl group is crucial during SPPS.

Another significant challenge is the risk of racemization at the cysteine residue during the coupling step. This can be minimized by using specific coupling reagents and conditions, such as pre-activation with HOBt or using hindered bases.

| Protecting Group | Cleavage Conditions |

| Trityl (Trt) | Mild acid (e.g., TFA) |

| Acetamidomethyl (Acm) | Mercury(II) acetate or iodine |

| tert-Butyl (tBu) | Strong acid (e.g., HF) |

| 4-Methoxytrityl (Mmt) | Very mild acid (e.g., 1% TFA) |

| Tetrahydropyranyl (Thp) | Acidic conditions |

Chemical Biology Tools and Reagents

Development of Sulfhydryl-Specific Reagents for Protein Modification

The unique reactivity of the cysteine sulfhydryl group has made it a prime target for specific modification in proteins, a cornerstone of chemical biology. thermofisher.com A vast array of sulfhydryl-specific reagents has been developed to label, crosslink, and functionalize proteins. thermofisher.comgbiosciences.com These reagents typically react with the nucleophilic thiol group via alkylation or disulfide exchange. thermofisher.com

Common Classes of Sulfhydryl-Specific Reagents:

Maleimides: These reagents react specifically with thiols at neutral pH to form stable thioether bonds. They are widely used for labeling proteins with fluorescent dyes, biotin (B1667282), or other probes. thermofisher.com

Haloacetyls (e.g., iodoacetamide): These are classic alkylating agents that form stable thioether linkages with sulfhydryl groups. gbiosciences.com

Pyridyl Disulfides: These reagents react with thiols via disulfide exchange to form a new disulfide bond, releasing a chromophoric pyridine-2-thione, which allows for the quantification of the reaction. This linkage is reversible upon treatment with a reducing agent. thermofisher.com

Thiosulfonates: These reagents react with thiols to form disulfide bonds and are often used to introduce protecting groups or for crosslinking studies.

The development of these reagents has been instrumental in studying protein structure, function, and interactions. They are essential tools for techniques such as fluorescence resonance energy transfer (FRET), site-directed spin labeling, and the generation of antibody-drug conjugates. The ability to selectively target cysteine residues allows for precise control over protein modification, providing invaluable insights into biological processes. nih.govcreative-proteomics.com

Incorporation of Non-Canonical Amino Acids through Genetic Code Expansion Technologies

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, enabling the introduction of novel chemical functionalities to probe and manipulate protein structure and function. This is primarily achieved through the expansion of the genetic code, which involves the engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a unique codon, typically a stop codon like UAG (amber), and charge the tRNA with the desired ncAA. While this technology has been successfully applied for a wide range of ncAAs, the specific incorporation of this compound using this method has not been extensively documented in publicly available research.

Current research in the field of genetic code expansion has largely focused on ncAAs with bioorthogonal reactive groups, fluorescent properties, or post-translational modifications. The development of an orthogonal aminoacyl-tRNA synthetase specific for this compound would be a prerequisite for its direct ribosomal incorporation. This engineered synthetase must recognize this compound with high fidelity while not being acylated by any of the canonical amino acids present in the cell. To date, no such dedicated orthogonal pair for this compound has been reported in scientific literature.

Chemical Synthesis Strategies

While direct genetic encoding remains a prospective goal, the chemical synthesis of this compound has been achieved, providing the necessary building block for potential alternative incorporation methods. One reported synthetic route involves the coupling of glycine and S-methyl-L-cysteine. nih.gov Although detailed experimental procedures for this specific dipeptide are not extensively published, the synthesis would likely follow established protocols for peptide synthesis.

A general approach to the synthesis of such a dipeptide would involve the protection of the amino group of glycine (e.g., with a fluorenylmethyloxycarbonyl [Fmoc] or tert-butyloxycarbonyl [Boc] group) and the protection of the carboxyl group of S-methyl-L-cysteine (e.g., as a methyl or benzyl ester). The protected amino acid derivatives would then be coupled using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). The final step would involve the deprotection of the amino and carboxyl groups to yield the desired dipeptide, this compound.

Applications in Chemical Biology

The availability of synthetic this compound opens up possibilities for its incorporation into peptides and proteins through methods other than genetic code expansion, such as chemical ligation. Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and small proteins. This method involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. While this compound itself is not directly used as the N-terminal residue in standard NCL, peptides containing S-methyl-L-cysteine can be synthesized and utilized in further chemical modifications.

The S-methyl group on the cysteine side chain offers a stable thioether linkage, which is generally less reactive than the free thiol of a standard cysteine residue. This property could be exploited in chemical biology to create peptides with modified reactivity or to serve as a protected form of cysteine that can be deprotected under specific conditions, although efficient methods for the demethylation of S-methyl-cysteine within a peptide context are not trivial.

Research Findings on Related Compounds

Research on similar S-alkylated cysteine derivatives provides some insight into their potential applications. For instance, various protecting groups for the cysteine thiol have been developed to facilitate the synthesis of complex peptides. The S-methyl group can be considered a simple, permanent protecting group in many synthetic contexts.

Studies on dipeptides containing S-methyl-L-cysteine have explored their coordination chemistry with metal ions, such as copper. nih.gov Such studies are fundamental to understanding the potential roles of these modified amino acids in metalloproteins or as metal-chelating agents.

The enzymatic synthesis of cysteine-containing dipeptides has also been investigated. For example, some aminoacyl-tRNA synthetases have been shown to catalyze the formation of dipeptides like Arg-Cys. nih.gov This suggests the possibility of enzymatic pathways for the synthesis of specific dipeptides, although the enzymatic synthesis of this compound has not been specifically reported.

Structural Biology and Conformational Analysis of Glycyl S Methyl L Cysteine and Its Analogues

Molecular Structure Elucidation

The precise three-dimensional arrangement of atoms in Glycyl-S-methyl-L-cysteine and its analogues is determined using a combination of high-resolution techniques. While solid-state analysis provides a static picture of the molecular conformation, solution-state studies offer a view of the molecule's dynamic nature in a more biologically relevant environment.

X-ray Diffraction Studies of Related Cysteine Dipeptides

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. Although a specific structure for this compound is not detailed in the available literature, extensive studies on related cysteine derivatives provide a strong basis for understanding its likely solid-state conformation.

High-precision X-ray diffraction studies on compounds like L-cysteine methyl ester HCl and L-cysteine ethyl ester HCl show that these molecules adopt remarkably similar conformations in the solid phase. actachemscand.org The cysteine side chain typically assumes a +gauche conformation. actachemscand.org In these structures, hydrogen bonding plays a crucial role in stabilizing the crystal lattice. For example, in L-cysteine ethyl ester HCl, the thiol group acts as a hydrogen bond donor to a chloride ion acceptor. actachemscand.org Similarly, studies on N-acetyl-L-cysteine have used both X-ray and neutron diffraction to precisely describe the hydrogen bonding network, revealing that the thiol group can act as both a donor and an acceptor in S-H...O and N-H...S interactions.

These studies underscore the importance of intermolecular forces in dictating the solid-state architecture of cysteine-containing molecules. The investigation of L-cysteine and L-cystine crystals through X-ray diffraction (XRD) further helps in characterizing the crystalline structures that can form in biological contexts. nih.govresearchgate.net

Table 1: Crystallographic Data for Related Cysteine Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |

|---|---|---|---|---|---|---|

| L-cysteine methyl ester HCl | Orthorhombic | P2₁2₁2₁ | 5.149 | 8.085 | 21.302 | actachemscand.org |

| L-cysteine ethyl ester HCl | Orthorhombic | P2₁2₁2₁ | - | - | - | actachemscand.org |

Solution Structure Determination via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the structure and dynamics of molecules in solution. For this compound, NMR provides data on the chemical environment of each atom, allowing for the elucidation of its conformational preferences in an aqueous environment.

Studies on S-methyl-L-cysteine, the core component of the dipeptide, offer valuable spectroscopic data. 1D and 2D NMR experiments, such as 1H-13C HSQC, have been used to assign the chemical shifts of its protons and carbons. nih.gov For instance, in water at pH 7.0, the protons of the S-methyl group (CH₃) and the alpha- and beta-carbons of the cysteine residue can be distinctly identified. nih.gov The precise chemical shifts of the αCH and βCH₂ nuclei are sensitive to the protonation state of the molecule's functional groups (amino, carboxyl, and thiol/thiolate). nih.gov This sensitivity allows NMR to be used to study acid-base properties at a submolecular level. nih.gov

Table 2: 1H NMR Chemical Shifts for S-Methyl-L-cysteine in Water (pH 7.0)

| Atom | Chemical Shift (ppm) |

|---|---|

| α-CH | 3.94 |

| β-CH₂ | 3.02, 3.09 |

Data sourced from PubChem and the Human Metabolome Database. nih.gov

Conformational Dynamics and Stability

The structure of this compound is not static; it is a dynamic entity influenced by a variety of non-covalent interactions and its chemical environment. Understanding these dynamics is key to comprehending its stability and reactivity.

Intramolecular Interactions and Hydrogen Bonding

The conformation of peptides containing S-methyl-L-cysteine is significantly influenced by intramolecular hydrogen bonds. Sulfur-containing amino acids can form local N-H···S interactions, where a backbone amide proton interacts with the side-chain sulfur atom. nih.govresearchgate.net

Theoretical and experimental studies on model compounds of S-methyl-L-cysteine have shown that in the gas phase and in low-polarity solutions, a preferred conformation combines an intra-residue N-H···O=C backbone interaction (a C₅ hydrogen bond) with an inter-residue N-H···S side-chain interaction (a C₆γ hydrogen bond). nih.gov This combined interaction significantly stabilizes the structure. nih.govresearchgate.net The ability of the thiol group and its derivatives to participate in hydrogen bonding, even if weakly, is a critical factor in the structural chemistry of cysteine-containing molecules. actachemscand.orgnih.gov

Stability of Radical Cations of Cysteine Derivatives

The stability and fragmentation of radical cations of sulfur-containing amino acids are of significant interest in understanding oxidative damage processes. The radical cation of S-methylcysteine has been generated in the gas phase through oxidative dissociation of copper complexes. nih.govrsc.orghku.hk

Collision-induced dissociation (CID) mass spectrometry experiments show that the S-methylcysteine radical cation undergoes specific fragmentation pathways. nih.gov A primary fragmentation route is initiated by the migration of the α-carbon hydrogen atom to the sulfur atom, which subsequently triggers the loss of thiomethanol (CH₃SH). nih.govhku.hk An alternative pathway involves the loss of ammonia, which follows a β-hydrogen migration. nih.gov These fragmentation patterns have been studied and supported by Density Functional Theory (DFT) computations. nih.govrsc.orghku.hk The interaction of hydroxyl radicals with S-methylcysteine in aqueous solutions can also lead to the formation of α-aminoalkyl radicals, accompanied by efficient decarboxylation.

Comparative Structural Analysis with Homologous Compounds

Comparing the structure of this compound with its homologues provides context for its unique properties. For instance, the fragmentation of the S-methylcysteine radical cation differs from that of the methionine radical cation. nih.gov While both can lose thiomethanol, methionine fragmentation is also characterized by the loss of water and involves considerable hydrogen scrambling prior to fragmentation. nih.govhku.hk

Furthermore, the conformational preferences of S-methyl-L-cysteine can be contrasted with amino acids having more rigid side chains. A comparison with the thietane amino acid (Attc), which has a rigid cyclic side chain, highlights the importance of the side-chain flexibility in S-methyl-L-cysteine for its specific conformational behavior and its ability to form stabilizing N-H···S interactions. nih.gov In peptides with two consecutive S-methyl-L-cysteine residues, the dominant conformation shifts to a regular type I β-turn, which is incompatible with the C₆γ interactions seen in single-residue models, further emphasizing the role of local sequence in determining structure. nih.gov

Based on a thorough review of available scientific literature, it is not possible to generate an article that directly addresses the structural and biological comparison between this compound and S-Carboxymethyl-L-cysteine as outlined in the user's request.

Therefore, constructing an article that is scientifically accurate and strictly adheres to the provided outline is not feasible. To do so would require speculation and the introduction of information not supported by citable research, which would contradict the core requirements of the request.

Computational Chemistry and Theoretical Modeling Approaches

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are employed to understand the electronic properties and behavior of molecules with high accuracy. These methods are fundamental in predicting spectroscopic properties and reaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a dipeptide like Glycyl-S-methyl-L-cysteine, DFT can be used to determine optimized molecular geometry, electronic charge distribution, and molecular orbitals. Such calculations are crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, DFT studies on L-cysteine have successfully elucidated the stability of its various polymorphs by analyzing hydrogen bonding motifs and relative free energies. researchgate.net Similar approaches applied to this compound would involve functionals like B3LYP with basis sets such as 6-311++G(d,p) to accurately model the system in both the gas phase and in solution, often simulated using polarizable continuum models (PCM). nih.gov

DFT is also a powerful tool for predicting vibrational spectra (Infrared and Raman). nih.gov By calculating the harmonic frequencies, a theoretical spectrum can be generated, which, when compared with experimental data, allows for precise assignment of vibrational modes. researchgate.net For this compound, this would involve identifying characteristic frequencies for the amide bond, the thioether group, and the carboxylic acid and amine functionalities. Studies on related molecules like L-cysteine have demonstrated the necessity of periodic-DFT calculations to accurately assign spectra due to strong intermolecular interactions in the solid state. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Peptide Analysis

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| DFT | B3LYP | 6-31+G(d) | Geometry optimization, pKa calculation scielo.br |

| DFT | B3LYP | 6-311++G(d,p) | Vibrational frequencies, solvent effects nih.gov |

| DFT | M06-2X | 6-311+G(d,p) | Thermochemistry, non-covalent interactions |

| DFT | PBE | Varies | Solid-state periodic calculations researchgate.net |

Ab initio calculations, which are based on first principles without empirical parameters, are particularly useful for studying reaction mechanisms, such as the fragmentation of ions in a mass spectrometer. scielo.br For this compound, these calculations can predict the likely fragmentation pathways of its protonated form, [M+H]+, which is crucial for its identification and structural elucidation via tandem mass spectrometry.

Research on the fragmentation of related cysteine-containing peptides has shown that characteristic losses, such as the neutral loss of 118 Da from an amidinated aminoethylated cysteine, can be rationalized through computational modeling of the reaction pathways. nih.gov For this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) could be used to model the potential energy surface of the ion, identifying transition states and intermediates. nih.gov This would help in understanding the mechanisms behind the cleavage of the peptide bond, the C-S bond, or side-chain fragmentations. Studies on cysteine radical cations have utilized DFT to probe fragmentation mechanisms, revealing that processes like the loss of •COOH are preceded by proton and/or H atom transfer reactions. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent or a protein binding site.

MD simulations can be used to explore the conformational landscape of this compound in an aqueous solution. By simulating the molecule's movements over nanoseconds to microseconds, researchers can identify the most stable conformations and the transitions between them. mdpi.com These simulations rely on force fields, such as AMBER or CHARMM, which define the potential energy of the system.

For this compound, MD simulations would reveal how intramolecular hydrogen bonds and interactions with water molecules influence its three-dimensional structure. Studies on aqueous glycine (B1666218) solutions have shown that glycine zwitterions tend to aggregate as concentration increases, forming strongly hydrated, dynamic clusters. researchgate.net Similar investigations could elucidate the aggregation behavior and solvation structure of this compound. The conformational preferences of peptides are also known to be influenced by the dielectric properties of their environment, a factor that can be systematically studied using MD simulations with implicit solvent models. nih.govnih.gov

Table 2: Common Force Fields for Molecular Dynamics Simulations

| Force Field | Primary Application Area | Key Features |

|---|---|---|

| AMBER | Proteins and Nucleic Acids | Well-parameterized for biomolecules, widely used. |

| CHARMM | Proteins, Lipids, Nucleic Acids | Extensive parameter set, includes polarizable models. |

| GROMOS | Biomolecular Systems | Optimized for efficiency in large-scale simulations. |

| OPLS | Organic Liquids, Proteins | Focus on accurate reproduction of liquid properties. |

Protein-ligand docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein. chemrxiv.org This method is essential in drug discovery and for understanding biological function. This compound could be docked into the active site of a target enzyme to predict its binding mode and estimate its binding affinity.

The process involves generating a multitude of possible conformations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov For this compound, this would involve treating the molecule as flexible and allowing its rotatable bonds to be sampled. Subsequent MD simulations of the predicted protein-ligand complex can be used to refine the docking pose and assess the stability of the interaction over time. researchgate.net Such studies can provide detailed information on the specific interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Mechanistic Insights through Computational Analysis

The integration of quantum mechanical calculations and molecular dynamics simulations provides a comprehensive framework for gaining mechanistic insights into the behavior of this compound.

Computational analysis can elucidate reaction mechanisms at an electronic level. For example, a combined experimental and computational study on model peptides containing methionine versus S-methyl-cysteine investigated their reaction with hydroxyl radicals. nih.gov The study revealed that the fate of the initial one-electron oxidation at the sulfur atom is dependent on its distance from the peptide backbone, leading to different transient species and reaction rates. This type of analysis, applied to this compound, could predict its antioxidant potential and its susceptibility to oxidative damage.

Furthermore, computational methods can explain the specificity of post-translational modifications. A computational analysis of S-(2-succino)cysteine sites in proteins, for instance, helped to identify sequence features that govern the specificity of this modification. researchgate.net Similar analyses could be performed to understand how the presence of a this compound residue might influence protein structure and function, or how it might be recognized by specific enzymes. By combining insights from electronic structure, molecular dynamics, and interaction modeling, a detailed, atomistic picture of the chemical and biological roles of this compound can be constructed.

Modeling of Enzymatic Reaction Pathways

Information on the computational modeling of enzymatic reaction pathways specifically for this compound is not available in the reviewed scientific literature.

Understanding Metal Complexation Energetics

No studies detailing the use of computational chemistry to understand the metal complexation energetics of this compound were identified.

Emerging Research Frontiers and Unaddressed Questions

Elucidation of Undiscovered Enzymatic Components in Biosynthetic Pathways

The biosynthesis of S-methyl-L-cysteine (SMC) is known to occur through several pathways, but the specific enzymatic machinery for the synthesis of Glycyl-S-methyl-L-cysteine remains largely uncharacterized. SMC can be formed by the S-methylation of cysteine, a post-translational modification that occurs on cysteine residues within proteins. wikipedia.org Another primary pathway, identified in organisms like the protozoan parasite Entamoeba histolytica, involves the enzyme cysteine synthase, which catalyzes the reaction between methanethiol (B179389) and O-acetylserine to produce SMC, particularly under conditions of L-cysteine deprivation. nih.gov Additionally, studies in garlic suggest a biosynthetic route from methionine. nih.gov

A major unanswered question is how SMC is subsequently linked to glycine (B1666218). The formation of this peptide bond could be catalyzed by a specific, yet undiscovered, dipeptide synthetase. Alternatively, it may be formed through the action of enzymes with broader specificity, such as γ-glutamyltranspeptidase, which is known to be involved in transpeptidation reactions. tandfonline.com Identifying and characterizing the specific ligases or transferases responsible for creating the glycyl-SMC linkage is a critical step. Furthermore, the regulation of these biosynthetic pathways is an open area of research. For instance, in E. histolytica, the synthesis of SMC is dramatically upregulated during L-cysteine starvation, suggesting a role in sulfur storage or metabolism that is transcriptionally or allosterically regulated. nih.govresearchgate.net Understanding the signals that control the expression and activity of these undiscovered enzymes is essential.

Table 1: Known and Hypothesized Enzymatic Steps in this compound Biosynthesis

| Step | Substrates | Known/Hypothesized Enzyme | Key Research Question |

| SMC Synthesis | Methanethiol + O-acetylserine | Cysteine Synthase nih.gov | What are the regulatory mechanisms controlling this enzyme's specificity towards methanethiol? |

| SMC Synthesis | L-Cysteine + Methyl Donor | S-methyltransferase (post-translational) wikipedia.org | What specific methyltransferases target cysteine to form SMC? |

| SMC Synthesis | L-Methionine | Unknown enzymes in garlic nih.gov | What is the complete enzymatic pathway from methionine to SMC in plants? |

| Peptide Bond Formation | Glycine + S-methyl-L-cysteine | Dipeptide Synthetase (hypothesized) or Transpeptidase tandfonline.com | What enzyme is responsible for ligating glycine to SMC? |

Comprehensive Mapping of Cellular Pathways Regulated by this compound

The cellular pathways influenced by this compound are likely to be complex, reflecting the combined biological activities of both glycine and SMC. S-methyl-L-cysteine is recognized for its antioxidant properties, acting as a substrate for the methionine sulfoxide (B87167) reductase A (MSRA) catalytic antioxidant system. medchemexpress.comchemsrc.com It has also been shown to modulate metabolic pathways, improving insulin (B600854) resistance and reducing inflammation in animal models. nih.gov

A significant research frontier is to determine whether the dipeptide acts as a pro-drug, being hydrolyzed to release glycine and SMC, or if it has unique biological activities of its own. Glycine is a crucial molecule in numerous pathways, including being a precursor for glutathione (B108866) synthesis and acting as a neurotransmitter. researchgate.net Comprehensive mapping of the cellular pathways affected by the dipeptide would require advanced metabolomic and proteomic approaches. It is unknown, for example, if this compound can be transported into cells by specific peptide transporters and what its downstream metabolic fate is. Does it influence methylation pathways by affecting S-adenosylmethionine (SAM) levels, as SMC metabolism might suggest? nih.gov Or does it have a more direct role in signaling?

Advanced Chemical Synthesis for Derivatization and Functionalization

The exploration of this compound's biological functions is currently hampered by its limited commercial availability. Developing robust and scalable methods for its chemical synthesis is a crucial frontier. Synthetic strategies would likely involve standard peptide coupling techniques, but would require careful selection of protecting groups for the thiol group of cysteine to prevent unwanted side reactions during S-methylation and peptide bond formation. Procedures for the synthesis of related compounds, such as S-acetamidomethyl-L-cysteine, provide a template for the S-alkylation of cysteine derivatives. orgsyn.org

Beyond simple synthesis, advanced chemical methods are needed for the derivatization and functionalization of the dipeptide. This would enable the creation of molecular probes to study its interactions with cellular components. For example, attaching fluorescent tags or biotin (B1667282) labels could help identify binding partners and track its subcellular localization. Furthermore, creating a library of derivatives with modified backbones or side chains could be used to probe structure-activity relationships and to develop more potent or stable analogs for therapeutic applications. The synthesis of β-methyl-L-cysteine highlights the complexity and potential of creating non-natural amino acid derivatives for incorporation into novel peptides. lsu.edu

Application in High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) offers a powerful approach to rapidly discover novel biological activities of this compound. taylorfrancis.comsouthernresearch.org Given that SMC is a natural product found in vegetables like garlic and onions, the dipeptide could be included in natural product libraries to be screened against a wide array of biological targets. nih.govlktlabs.com

An emerging frontier is the use of chemoproteomic platforms, such as activity-based protein profiling, to perform proteome-wide screening of the interactions of this compound. nih.govnih.gov These methods could identify specific protein targets by assessing the reactivity of cysteine residues across thousands of proteins in a cellular context. researchgate.net HTS assays could be designed to investigate its potential effects on a variety of cellular processes, including:

Enzyme Inhibition/Activation: Screening against panels of enzymes, particularly those involved in metabolism and signaling.

Receptor Binding: Assessing its ability to bind to and modulate the activity of cell surface or nuclear receptors.

Cell-Based Assays: Evaluating its effects on cell proliferation, apoptosis, inflammation, and oxidative stress in various cell lines.

The results from such screens would provide a broad, unbiased view of the dipeptide's biological activity and pave the way for more focused mechanistic studies.

Role in Intercellular Communication and Signaling Networks

The potential role of this compound in intercellular communication is a particularly exciting and underexplored area. Amino acids and their metabolites are increasingly recognized as key players in cell signaling. researchgate.netnih.gov S-methylation itself is a critical modification that affects protein structure and function, and is involved in controlling gene expression and DNA repair. cnio.es

Given that glycine acts as an inhibitory neurotransmitter and SMC has been shown to increase extracellular D-serine concentrations in the brain, which modulates NMDA receptor activity, the dipeptide could have neuromodulatory functions. researchgate.netlktlabs.com A key unaddressed question is whether this compound can act as a signaling molecule itself, perhaps by binding to a specific receptor, or if it influences signaling networks indirectly by altering the levels of other signaling molecules. Peptides are a major class of signaling molecules, and it is plausible that this dipeptide could function in a similar manner. Future research should focus on whether this dipeptide is released from cells, how it travels through the extracellular space, and what cellular responses it elicits in target cells.

Q & A

Q. How can researchers address challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer : Optimize batch processes using design-of-experiment (DoE) approaches to maximize yield and minimize side products. Implement inline analytics (e.g., PAT tools) for real-time monitoring. Validate scalability with pilot-scale reactors (1–10 L) and compare impurity profiles to small-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.